molecular formula C9H10F3NO B12981178 3-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol

3-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol

Cat. No.: B12981178
M. Wt: 205.18 g/mol
InChI Key: DKWSFUZGSVXRLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol is a compound characterized by the presence of a trifluoroethyl group attached to an amino group, along with a methyl group on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol typically involves the reaction of 4-methylphenol with 2,2,2-trifluoroethylamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as halides and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines and reduced derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

3-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Amino-2,2,2-trifluoroethyl)-2-fluoroaniline
  • 3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid
  • 5-(1-Amino-2,2,2-trifluoroethyl)thiazolo[3,2-b][1,2,4]triazoles

Uniqueness

3-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol is unique due to the presence of both a trifluoroethyl group and a methyl group on the phenol ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

3-(1-amino-2,2,2-trifluoroethyl)-4-methylphenol

InChI

InChI=1S/C9H10F3NO/c1-5-2-3-6(14)4-7(5)8(13)9(10,11)12/h2-4,8,14H,13H2,1H3

InChI Key

DKWSFUZGSVXRLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)O)C(C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.